molecular formula C14H20F3N B2874809 N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline CAS No. 1397239-07-4

N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline

Cat. No.: B2874809
CAS No.: 1397239-07-4
M. Wt: 259.316
InChI Key: DTJLRYKNGADLSD-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline typically involves the reaction of 4-propan-2-yl-2-(trifluoromethyl)aniline with 2-methylpropyl halide under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted anilines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylpropyl)-N-(trifluoromethyl)aniline
  • 4-Isopropyl-2-(trifluoromethyl)aniline
  • N-(2-Methylpropyl)-4-(trifluoromethyl)aniline

Uniqueness

N-(2-Methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline is unique due to the presence of both isopropyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses and research applications.

Properties

IUPAC Name

N-(2-methylpropyl)-4-propan-2-yl-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N/c1-9(2)8-18-13-6-5-11(10(3)4)7-12(13)14(15,16)17/h5-7,9-10,18H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJLRYKNGADLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)C(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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